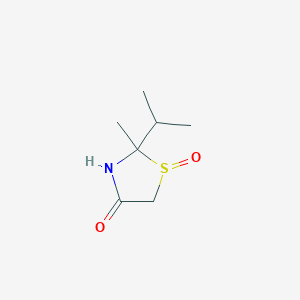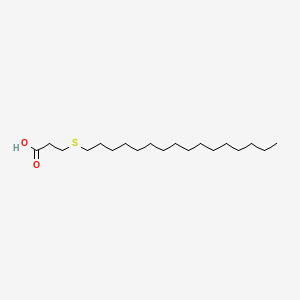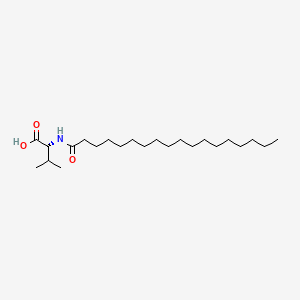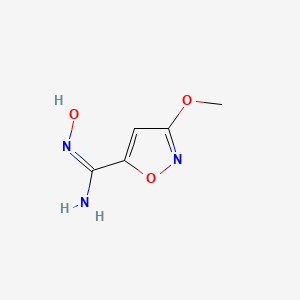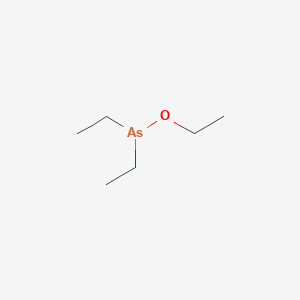
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride is a deuterated analog of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of deuterium atoms in the molecule can influence its chemical and physical properties, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride typically involves the deuteration of tyramine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the aminoethyl group can produce primary amines.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of tyramine metabolism and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics of related compounds.
Industry: Utilized in the development of deuterated drugs and other deuterium-labeled compounds for various applications.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterated analog of tyramine, it can act as a substrate for enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO). The presence of deuterium atoms can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effects and the role of hydrogen atoms in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyramine: The non-deuterated analog of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride, commonly found in various foods and involved in neurotransmitter regulation.
4-(2-Aminoethyl)benzenesulfonamide: Another compound with a similar aminoethyl group, used in different research applications.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A related compound used as a serine protease inhibitor in biochemical studies.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. Deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological systems, making it a valuable tool for studying isotope effects and developing deuterated drugs.
Propriétés
Formule moléculaire |
C8H12ClNO |
|---|---|
Poids moléculaire |
177.66 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i1D,2D,3D,4D; |
Clé InChI |
RNISDHSYKZAWOK-FOMJDCLLSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1CCN)[2H])[2H])O)[2H].Cl |
SMILES canonique |
C1=CC(=CC=C1CCN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)


![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
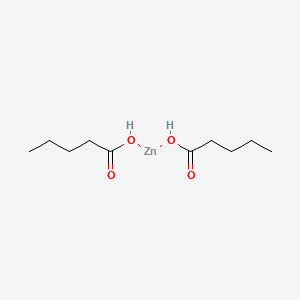
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
